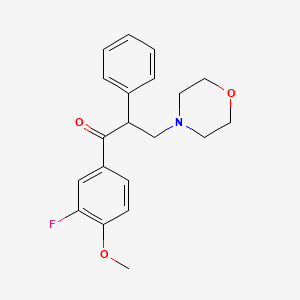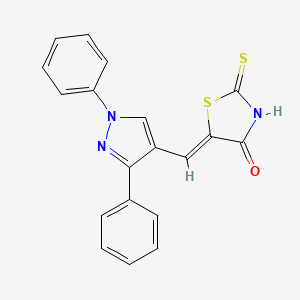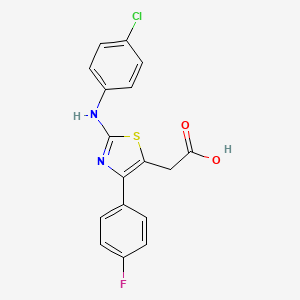![molecular formula C11H11BrN2O3S B10812112 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B10812112.png)
2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and two hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one typically involves the reaction of 2-bromophenylamine with a thiazole precursor under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of 2-[(2-bromophenyl)amino]-5,5-bis(formyl)-1,3-thiazol-4(5H)-one.
Reduction: Formation of 2-[(2-phenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one.
Substitution: Formation of 2-[(2-substituted phenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one.
科学的研究の応用
2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-[(2-chlorophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
- 2-[(2-fluorophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
- 2-[(2-methylphenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one
Uniqueness
The presence of the bromine atom in 2-[(2-bromophenyl)amino]-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
特性
分子式 |
C11H11BrN2O3S |
|---|---|
分子量 |
331.19 g/mol |
IUPAC名 |
2-(2-bromophenyl)imino-5,5-bis(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11BrN2O3S/c12-7-3-1-2-4-8(7)13-10-14-9(17)11(5-15,6-16)18-10/h1-4,15-16H,5-6H2,(H,13,14,17) |
InChIキー |
JWKACUMNUPDWDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=C2NC(=O)C(S2)(CO)CO)Br |
溶解性 |
>49.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B10812029.png)
![cyclohexyl 2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B10812032.png)
![N-[(Z)-furan-2-ylmethylideneamino]-2-phenylacetamide](/img/structure/B10812034.png)

![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-phenoxyacetamide](/img/structure/B10812066.png)
![2-[(5E)-5-[(4-benzyloxy-3-methoxy-phenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]acetic acid](/img/structure/B10812072.png)


![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10812095.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10812096.png)
![4-[5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B10812100.png)
![3-(1,1-dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(2-methylpropyl)-1H-quinolin-2-one](/img/structure/B10812102.png)
![3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B10812105.png)

